3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate typically involves the reaction of phthalic anhydride with appropriate aromatic compounds under controlled conditions. One common method includes the use of hydrothermal conditions to facilitate the formation of coordination polymers . The reaction conditions often involve elevated temperatures and pressures to ensure the complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures high yield and purity of the final product, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various esters, amides, and oxidation products, which can be further utilized in different applications .
Scientific Research Applications
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its role in catalysis, sensing, and other applications .
Comparison with Similar Compounds
Similar Compounds
3-(3’,5’-Dicarboxylphenoxy)phthalic acid: Similar in structure but with different positional isomers of carboxyl groups.
3,4-Di(3,5-dicarboxyphenyl)phthalic acid: Another related compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate is unique due to its specific arrangement of carboxyl groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of coordination polymers and other advanced materials .
Properties
CAS No. |
828922-41-4 |
---|---|
Molecular Formula |
C16H12O9 |
Molecular Weight |
348.26 g/mol |
IUPAC Name |
3-(2,3-dicarboxyphenyl)phthalic acid;hydrate |
InChI |
InChI=1S/C16H10O8.H2O/c17-13(18)9-5-1-3-7(11(9)15(21)22)8-4-2-6-10(14(19)20)12(8)16(23)24;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 |
InChI Key |
YVTOCMUERNYITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=C(C(=CC=C2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
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